molecular formula C8H7NO5 B1581667 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde CAS No. 58749-47-6

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No. B1581667
CAS RN: 58749-47-6
M. Wt: 197.14 g/mol
InChI Key: PTULGYAZUWPSQM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde, also known as 5-HMN, is a synthetic aromatic aldehyde that has numerous applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, such as ethanol and acetonitrile. 5-HMN has been used in the synthesis of several compounds and has been studied for its potential use in the treatment of various diseases. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-HMN.

Scientific Research Applications

1. Structural and Vibrational Studies

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde has been the subject of studies focusing on its structural and vibrational properties. A study combined experimental and theoretical approaches to analyze the molecular structure and vibrational spectra of a closely related compound, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (HMN). This research utilized Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, alongside density functional theory (DFT) calculations, to understand the bonding features, total energy, and thermodynamic properties of HMN (Nataraj, Balachandran, & Karthick, 2011).

2. Potential in Biochemical Applications

Another study investigated derivatives of hydroxymethoxybenzaldehyde for their biological activity as catechol-O-methyltransferase (COMT) inhibitors. This research highlighted the potential of specific hydroxymethoxynitrobenzaldehyde derivatives in biochemical applications, particularly in influencing enzyme activity (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).

3. Involvement in Chemical Synthesis

The compound and its derivatives have been explored for their role in chemical synthesis. For instance, a study described the conversion of 2-nitro-5-methoxybenzaldehyde into amines via alternative routes. This process involved reactions like diazotisation and Sandmeyer reaction, highlighting the compound's utility in producing complex chemical structures such as phthalazines, which have potential as DNA intercalators (Tsoungas & Searcey, 2001).

4. Exploration in Photocatalysis

Research has also delved into the photocatalytic applications of derivatives of this compound. A study on the conversion of hydroxybenzyl alcohols and methoxybenzyl alcohols into corresponding aldehydes using TiO2 solar simulated light photocatalysis demonstrates the versatility of these compounds in photocatalytic processes (Marotta, Somma, Spasiano, Andreozzi, & Caprio, 2013).

properties

IUPAC Name

5-hydroxy-4-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTULGYAZUWPSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301264
Record name 5-hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

CAS RN

58749-47-6
Record name 58749-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol) obtained in the same manner as in Reference Example 3 was dissolved in THF (150 ml), to which sodium nitrate (8.5 g, 0.1 mol) and lanthanum nitrate hexahydrate (8.7 g, 0.2 mol) were added, and then a mixture of concentrated hydrochloric acid and water at a ratio of 1:1 (70 ml) was added dropwise over a period of 20 minutes. The mixture was stirred for 40 minutes at room temperature, and the separated organic layer was successively washed with water (50 ml), a saturated aqueous solution of sodium hydrogencarbonate (50 ml), and a saturated aqueous solution of sodium chloride (100 ml), dried over anhydrous magnesium sulfate, filtered to remove the desiccating agent, and concentrated under reduced pressure to give a mixture of the title compounds 4a and 4b as pale red crystals (4a:4b=1:1, 13.3 g, yield 67.5%) (Table 2).
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8.5 g
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8.7 g
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150 mL
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Yield
67.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RJS Beer, K Clarke, HF Davenport… - Journal of the Chemical …, 1951 - pubs.rsc.org
… 35, 4396), giving 3-hydroxy- and 5-hydroxy-4methoxy-2-nitrobenzaldehyde. The latter compound (1 g.) … (0-6 ml.) by the method employed for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde …
Number of citations: 16 pubs.rsc.org
TF Greene, S Wang, LM Greene… - Journal of medicinal …, 2016 - ACS Publications
… 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (7) was isolated as a brown solid; yield 31%, mp 142 C. IR (KBr): ν̃ = 1694 cm –1 (s; ν(C═O)), 3332 cm –1 (s; ν(OH)). H NMR (CDCl 3 ): δ …
Number of citations: 62 pubs.acs.org
U Galli, C Travelli, S Aprile, E Arrigoni… - Journal of medicinal …, 2015 - ACS Publications
… (30) The 3-hydroxy-4-methoxy-2-nitrobenzaldehyde (49) and 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (50) were synthesized according to the literature. (31) …
Number of citations: 37 pubs.acs.org
S Urgaonkar, K Nosol, AM Said… - Journal of Medicinal …, 2021 - ACS Publications
Targeted concurrent inhibition of intestinal drug efflux transporter P-glycoprotein (P-gp) and drug metabolizing enzyme cytochrome P450 3A4 (CYP3A4) is a promising approach to …
Number of citations: 18 pubs.acs.org
Z Chai - 1998 - search.proquest.com
I describe here how the structures and properties of organic self-assembled monolayers (SAMs) on gold surfaces can be determined and measured by grazing angle surface fourier …
Number of citations: 2 search.proquest.com

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